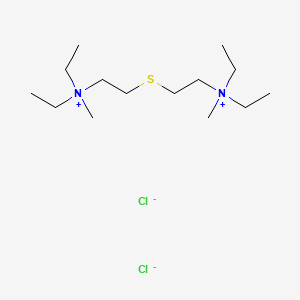![molecular formula C86H61N2OP B13786880 N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine is a complex organic compound primarily used in organic electronics. This compound is known for its high hole mobility and favorable charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and other electronic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine involves multiple steps, including the formation of biphenyl and naphthalenyl intermediates. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, and toluene, with catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for electronic applications.
化学反応の分析
Types of Reactions
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, which can be further utilized in various applications.
科学的研究の応用
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine is extensively used in scientific research, particularly in the field of organic electronics. Its high hole mobility and favorable charge transport characteristics make it an ideal material for:
Organic Light-Emitting Diodes (OLEDs): Used as a hole transport layer to improve device efficiency and longevity.
Organic Photovoltaic (OPV) Devices: Enhances charge transport and overall device performance.
Organic Field-Effect Transistors (OFETs): Utilized for its excellent charge carrier mobility.
Organic Photodetectors: Improves sensitivity and response time in photodetector applications.
作用機序
The mechanism by which N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine exerts its effects involves its ability to transport holes efficiently. The molecular targets include the active layers in electronic devices, where it facilitates the movement of charge carriers, thereby enhancing the overall performance of the device. The pathways involved include the injection and transport of holes through the organic layers, leading to improved device efficiency.
類似化合物との比較
Similar Compounds
- N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
Uniqueness
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine stands out due to its unique structure, which provides high hole mobility and favorable charge transport characteristics. This makes it particularly suitable for applications in organic electronics, where efficient charge transport is crucial for device performance.
特性
分子式 |
C86H61N2OP |
|---|---|
分子量 |
1169.4 g/mol |
IUPAC名 |
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C86H61N2OP/c89-90(80-24-8-3-9-25-80,81-58-50-72(51-59-81)68-42-34-64(35-43-68)62-30-38-66(39-31-62)70-46-54-78(55-47-70)87(76-20-4-1-5-21-76)85-28-14-18-74-16-10-12-26-83(74)85)82-60-52-73(53-61-82)69-44-36-65(37-45-69)63-32-40-67(41-33-63)71-48-56-79(57-49-71)88(77-22-6-2-7-23-77)86-29-15-19-75-17-11-13-27-84(75)86/h1-61H |
InChIキー |
MCZBZJSBEPBYPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


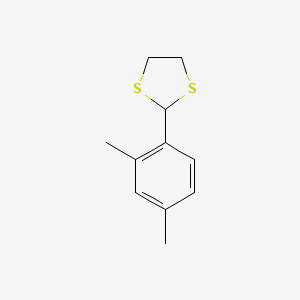

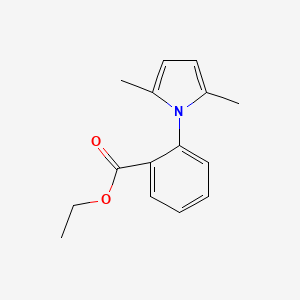
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
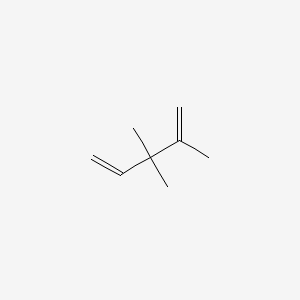
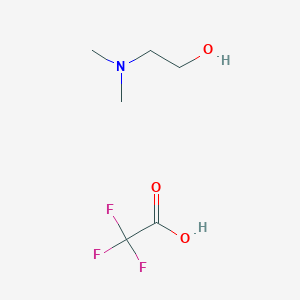
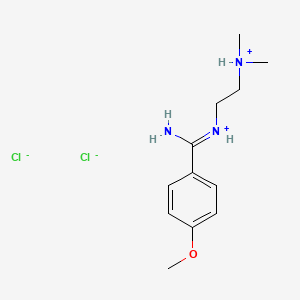
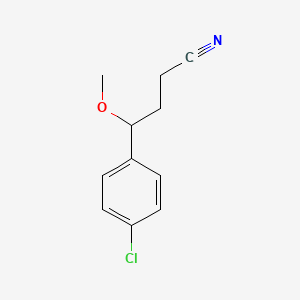

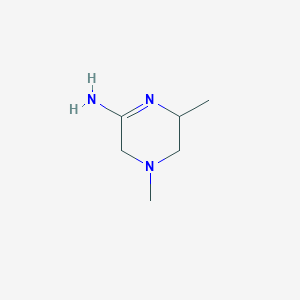
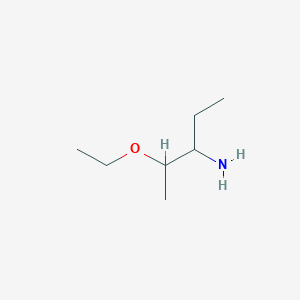
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
